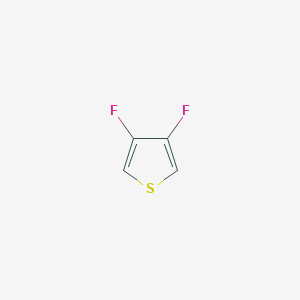

3,4-Difluorothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-difluorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F2S/c5-3-1-7-2-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIBDPMYKKYHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617832 | |

| Record name | 3,4-Difluorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19259-15-5 | |

| Record name | 3,4-Difluorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 3,4 Difluorothiophene and Its Derivatives

Methodologies for the Preparation of 3,4-Difluorothiophene Monomers

The synthesis of this compound and its reactive monomers for polymerization is a crucial first step in the production of advanced electronic materials. Various pathways have been developed to produce these monomers with high purity and yield.

Precursor Compounds and Reaction Pathways

A primary and efficient route to this compound involves the dehydrofluorination of a saturated precursor. acs.org Specifically, 3,3,4,4-tetrafluorothiolane serves as a key starting material. acs.org When treated with a strong base, such as powdered potassium hydroxide (B78521) (KOH) in a solvent like dimethyl sulfoxide (B87167) (DMSO), 3,3,4,4-tetrafluorothiolane undergoes a double elimination of hydrogen fluoride (B91410) to yield the aromatic this compound with high efficiency. acs.org This method provides a direct pathway to the core heterocyclic structure.

Once the this compound core is obtained, it must be functionalized to prepare it for polymerization reactions. The most common polymerization techniques, such as Stille coupling and direct arylation polycondensation (DArP), require monomers with specific reactive groups.

For Stille coupling, a common and versatile monomer is (this compound-2,5-diyl)bis(trimethylstannane). This compound is synthesized from this compound through a lithiation reaction using a strong organolithium base like n-butyl lithium (n-BuLi) at low temperatures, followed by quenching the resulting dianion with trimethyltin (B158744) chloride. researchgate.net

For other coupling reactions, halogenated derivatives are necessary. The synthesis of 2,5-dibromo-3,4-difluorothiophene (B1646891) is achieved by the bromination of 3,4-difluoro-2,5-bis(trimethylsilyl)thiophene. The trimethylsilyl (B98337) groups facilitate the regioselective introduction of bromine atoms at the 2 and 5 positions of the thiophene (B33073) ring.

Table 1: Key Precursors for this compound Monomer Synthesis

| Precursor Compound | Reagents | Product | Application |

|---|---|---|---|

| 3,3,4,4-Tetrafluorothiolane | KOH, DMSO | This compound | Core heterocycle synthesis acs.org |

| This compound | n-BuLi, Trimethyltin chloride | (this compound-2,5-diyl)bis(trimethylstannane) | Monomer for Stille coupling researchgate.net |

| 3,4-Difluoro-2,5-bis(trimethylsilyl)thiophene | Bromine | 2,5-Dibromo-3,4-difluorothiophene | Monomer for various cross-coupling reactions |

Regioselective Synthesis Approaches

The synthesis of this compound itself is inherently regioselective, with the fluorine atoms positioned at the 3 and 4 positions due to the structure of the precursor, 3,3,4,4-tetrafluorothiolane. acs.org The primary challenge in regioselectivity arises during the subsequent functionalization of the thiophene ring for polymerization.

The C-H bonds at the 2 and 5 positions (α-positions) of the this compound ring are significantly more acidic and reactive than the C-F bonds at the 3 and 4 positions (β-positions). This inherent reactivity difference allows for highly regioselective functionalization. Double lithiation with strong bases like n-BuLi occurs exclusively at the α-positions, leading to 2,5-disubstituted intermediates. This high degree of regioselectivity is critical for creating linear, well-defined polymers, as uncontrolled substitution would lead to structural defects and negatively impact electronic properties.

Similarly, in direct arylation polycondensation (DArP), the palladium catalyst selectively activates the α-C-H bonds for coupling with aryl halides, leaving the C-F bonds intact. Density functional theory (DFT) calculations have confirmed the high selectivity for the α-C-H bonds over the β-C-H bonds in related fluorinated thiophene monomers, ensuring the desired polymer linkage. researchgate.net

Functionalization and Derivatization of this compound

The true utility of this compound is realized when it is functionalized and incorporated into larger conjugated systems. Its electron-deficient nature makes it an excellent building block for creating donor-acceptor polymers with tailored electronic and optical properties.

Synthesis of this compound-Substituted Aryls

A key strategy for creating advanced polymer precursors involves the synthesis of aryl compounds substituted with this compound units. These molecules can then serve as C-H monomers in DArP reactions. Examples of such monomers include:

1,4-bis(3,4-difluorothiophen-2-yl)-benzene (Ph-2FTh)

1,4-bis(3,4-difluorothiophen-2-yl)-2,5-difluorobenzene (2FPh-2FTh)

4,7-bis(3,4-difluorothiophen-2-yl)-2,1,3-benzothiadiazole (BTz-2FTh) researchgate.net

These monomers are synthesized and then polymerized with C-Br functionalized comonomers, such as derivatives of diketopyrrolopyrrole (DPP) and isoindigo (IID), using DArP. researchgate.net This approach is atom-economical and avoids the use of organotin reagents, making it a "greener" synthetic route compared to traditional Stille coupling. acs.org

Incorporation into Diketopyrrolopyrrole (DPP) and Isoindigo (IID) Architectures

This compound is widely used as a comonomer with strong electron-accepting units like diketopyrrolopyrrole (DPP) and isoindigo (IID) to create high-performance conjugated polymers. umass.eduacs.org The introduction of the fluorinated thiophene lowers the HOMO and LUMO energy levels of the resulting polymer, which is beneficial for charge injection and transport, as well as for increasing the open-circuit voltage in solar cells. umass.edu

Polymerization Methods:

Stille Coupling: This has been a conventional method for synthesizing DPP- and IID-based polymers. It typically involves reacting a distannylated monomer, such as (this compound-2,5-diyl)bis(trimethylstannane), with a dibrominated DPP or IID comonomer in the presence of a palladium catalyst. researchgate.netrsc.org

Direct Arylation Polycondensation (DArP): This method has emerged as a more sustainable alternative. In this approach, this compound itself (as a C-H monomer) or a this compound-substituted aryl is reacted directly with a dibrominated comonomer (DPP or IID derivative). researchgate.netumass.edu This eliminates the need for pre-functionalization steps like stannylation, reducing waste and synthesis complexity. acs.org

The resulting polymers, such as Poly(isoindigo-alt-3,4-difluorothiophene) (PIID[2F]T) and DPP-3,4-difluorothiophene copolymers (often abbreviated as TTfT-based polymers), have shown excellent performance in electronic devices. umass.edunih.gov For instance, PIID[2F]T analogues have been used as polymer acceptors in all-polymer solar cells, achieving efficiencies greater than 7%. nih.govresearchgate.net In OFETs, the incorporation of this compound has led to materials with high charge carrier mobilities, demonstrating both ambipolar and n-type transport behavior depending on the specific polymer architecture. researchgate.net

Table 2: Examples of Polymers Incorporating this compound

| Polymer Architecture | Comonomers | Polymerization Method | Key Properties/Applications |

|---|---|---|---|

| DPP-based copolymer (TTfT) | Dithienyl-DPP, 2,5-dibromo-3,4-difluorothiophene | DArP | Improved hole mobility in OFETs compared to non-fluorinated analogues. umass.edu |

| Isoindigo-based copolymer (PIID[2F]T) | Isoindigo derivative, this compound derivative | Stille Coupling / DArP | High-efficiency (>7%) polymer acceptor in all-polymer solar cells. nih.govresearchgate.net |

| DPP-Aryl-2FTh | DPP-dibromide, 1,4-bis(3,4-difluorothiophen-2-yl)-benzene | DArP | Ambipolar transport with high electron mobility in OFETs. researchgate.net |

| IID-Aryl-2FTh | IID-dibromide, 1,4-bis(3,4-difluorothiophen-2-yl)-benzene | DArP | n-type behavior in OFETs. researchgate.net |

Polymerization and Copolymerization of 3,4 Difluorothiophene

Direct Arylation Polycondensation (DArP) Mechanisms and Applications

Direct Arylation Polycondensation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions for synthesizing conjugated polymers. researchgate.net This method involves the formation of carbon-carbon bonds through the activation of C-H bonds, reducing the need for pre-functionalized monomers. researchgate.netresearchgate.net

Palladium-catalyzed DArP is a prominent technique for creating polymers with 3,4-difluorothiophene units. researchgate.net The process typically involves the reaction of a C-H monomer, such as a this compound-substituted aryl, with a C-Br monomer in the presence of a palladium catalyst. researchgate.net The choice of catalyst and ligands is crucial for the reaction's success. For instance, novel catalysts using ligands like P(2-MeOC6H4)3 and P(2-Me2NC6H4)3 have shown high activity in solvents like THF and toluene, which are favorable for π-conjugated polymers. researchgate.net The reaction conditions, including the base, solvent, and temperature, are optimized to achieve high molecular weight polymers. For example, conditions for the direct arylation of various heterocycles with aryl bromides often utilize a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand, a pivalic acid additive, and a carbonate base in a solvent like DMA at elevated temperatures. organic-chemistry.org

A variety of this compound-containing monomers have been successfully used in DArP. For example, 1,4-bis(3,4-difluorothiophen-2-yl)-benzene and 4,7-bis(3,4-difluorothiophen-2-yl)-2,1,3-benzothiadiazole have been polymerized with diketopyrrolopyrrole (DPP) and isoindigo (IID) derivatives. researchgate.net The resulting polymers have shown potential for applications in organic thin-film transistors (OTFTs), with some exhibiting ambipolar transport properties and others showing n-type behavior. researchgate.net

The core of DArP lies in the activation of C-H bonds, a process that offers a more direct synthetic route to conjugated polymers. researchgate.netresearchgate.net This method avoids the preparation of organometallic reagents, which are often toxic and require additional synthetic steps. researchgate.net The reactivity of the C-H bond is a key factor. Density functional theory (DFT) calculations have been employed to understand the energetics of C-H bond activation. For instance, the Gibbs free energies of activation for the α-C-H bonds of various this compound-substituted monomers have been calculated to predict their reactivity in DArP. researchgate.net

The structure of both the C-H and C-Br monomers significantly influences the outcome of the polymerization. researchgate.net The presence of certain atoms, like bromine, can lower the activation energy of adjacent C-H bonds, which can sometimes lead to undesirable side reactions. researchgate.net Therefore, careful monomer design is essential for producing well-defined, defect-free conjugated polymers. researchgate.net

Regioregularity, the specific orientation of monomer units within a polymer chain, is critical as it significantly impacts the material's electronic and optical properties. acs.orgsci-hub.se In poly(3-alkylthiophenes), for example, a high degree of head-to-tail coupling leads to a more planar backbone, facilitating better intermolecular packing and higher charge carrier mobility. acs.orgnih.gov

In the context of poly(this compound) derivatives, achieving high regioregularity through DArP can be challenging. However, strategic monomer design and catalyst selection can lead to highly regioregular polymers. researchgate.net For instance, the synthesis of highly head-to-tail regioregular poly(3-hexylthiophene) has been achieved using specific palladium catalysts. researchgate.net For polymers based on 3-alkyl-4-fluorothiophenes, the directing effect of the fluorine atom can lead to the formation of a single regioisomer during monomer synthesis, which is a critical step towards achieving regioregular polymers. researchgate.net The resulting fluorinated polymers have shown an enhanced tendency to aggregate in solution, which is attributed to a more co-planar backbone. acs.org This increased planarity can lead to improved charge carrier mobilities in electronic devices. acs.org

Stille Coupling Polymerization for this compound-Based Polymers

Stille coupling polymerization is a versatile and widely used method for synthesizing conjugated polymers, including those containing this compound. kaust.edu.saprinceton.edunankai.edu.cn This reaction typically involves the palladium-catalyzed cross-coupling of an organotin reagent with an organohalide. scispace.com

In the context of this compound polymers, the Stille reaction commonly employs either a bis-stannylated or a bis-brominated this compound monomer. For instance, 2,5-bis(trimethylstannyl)-3,4-difluorothiophene can be reacted with a dibrominated comonomer to yield the desired polymer. scispace.comamazonaws.com Conversely, 2,5-dibromo-3,4-difluorothiophene (B1646891) can be polymerized with a bis-stannylated comonomer. kaust.edu.sa

The synthesis of these monomers is a critical first step. 2,5-Dibromo-3,4-difluorothiophene can be prepared by the bromination of 3,4-difluoro-2,5-bis(trimethylsilyl)thiophene. amazonaws.com The corresponding bis-stannylated monomer, 3,4-difluoro-2,5-bis(trimethylstannyl)thiophene, can then be synthesized from the dibrominated precursor via a lithium-halogen exchange followed by quenching with trimethyltin (B158744) chloride. amazonaws.com

An example of a polymer synthesized using this method is pTPDPP-TF, which was created by reacting a dibrominated thieno[2,3-b]pyridine-diketopyrrolopyrrole (TPDPP) monomer with 2,5-bis(trimethylstannyl)-3,4-difluorothiophene. scispace.com Similarly, polymers like P2TPD[2F]T and P2TPDBT[2F]T were synthesized via microwave-assisted Stille coupling of their respective dibrominated monomers with a stannylated this compound. kaust.edu.sa

The choice of catalyst and reaction conditions in Stille polymerization has a significant impact on the resulting polymer's molecular weight, polydispersity (PDI), and ultimately its physical and electronic properties. amazonaws.comrsc.org

Different palladium catalysts and phosphine ligands are used to optimize the polymerization. Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) used in conjunction with a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)3). amazonaws.com

The following table illustrates the effect of different catalyst systems on the molecular weight (Mn) and polydispersity index (PDI) of various this compound-based polymers.

| Polymer | Catalyst System | Mn ( kg/mol ) | PDI |

| PNDIFT(L) | Pd(PPh3)4 | 13.5 | 1.53 |

| PNDIFT(H) | Pd2(dba)3 / P(o-tol)3 | 24.7 | 1.83 |

| PDPPFT(L) | Pd(PPh3)4 | 26.8 | 2.98 |

| PDPPFT(H) | Pd2(dba)3 / P(o-tol)3 | 82.5 | 85.0% |

Data sourced from supporting information for a study on conjugated polymers incorporating difluorothiophene. amazonaws.com

As the table shows, for the PNDIFT polymer, using Pd2(dba)3 / P(o-tol)3 resulted in a significantly higher molecular weight compared to using Pd(PPh3)4. amazonaws.com A similar trend was observed for the PDPPFT polymer, where the Pd2(dba)3 / P(o-tol)3 system also yielded a much higher molecular weight. amazonaws.com Higher molecular weights are often desirable as they can lead to improved film-forming properties and enhanced charge transport in electronic devices. The reaction time and temperature are also crucial parameters that are optimized to achieve the desired polymer characteristics. amazonaws.com

Oxidative Chemical and Electrochemical Polymerization.heeneygroup.comkaust.edu.sa

The homopolymer of this compound, poly(this compound), can be synthesized through both chemical and electrochemical oxidative methods. These processes leverage the electron-rich nature of the thiophene (B33073) ring, which is susceptible to oxidation, leading to the formation of radical cations that subsequently couple to form polymer chains.

Iron(III) chloride (FeCl₃) is a commonly employed and inexpensive oxidizing agent for the polymerization of thiophenes. rsc.orgpsu.edu This method has been successfully applied to the synthesis of poly(this compound). The polymerization of terthiophenes containing a central this compound unit has been achieved using conventional iron(III) chloride oxidative coupling. heeneygroup.comkaust.edu.sa This approach offers a straightforward route to obtaining the corresponding polymers. rsc.org

Electrochemical oxidation, or anodic polymerization, provides an alternative route to synthesize poly(this compound). This technique allows for the direct formation of a polymer film on the electrode surface. The polymerization of terthiophenes featuring a core this compound unit has been successfully demonstrated through electrochemical oxidation. heeneygroup.comkaust.edu.sa This method offers good control over the polymerization process and the resulting polymer film properties.

Copolymers Featuring this compound Units.heeneygroup.comresearchgate.nethbku.edu.qauni-bayreuth.de

The incorporation of this compound units into copolymer structures is a widely explored strategy to fine-tune the optoelectronic properties of conjugated polymers for applications in organic electronics.

In donor-acceptor (D-A) copolymers, the electron-withdrawing nature of the this compound unit makes it an effective acceptor moiety. acs.org When copolymerized with electron-donating units, the resulting polymers exhibit tailored electronic properties.

For instance, a wide band-gap polymer donor was synthesized by copolymerizing benzo[1,2-b:4,5-b']dithiophene (BDT) with this compound. researchgate.net This polymer, PBDT[2F]T, demonstrated significantly improved performance in bulk-heterojunction solar cells with PC₇₁BM compared to its non-fluorinated counterpart, achieving a power conversion efficiency of approximately 7%. researchgate.net The fluorination resulted in a desirable lowering of the HOMO energy level to -5.05 eV. researchgate.net

Another example involves the copolymerization of 4,7-bis(3,4-difluorothiophen-2-yl)-2,1,3-benzothiadiazole with a dithieno[3,2-b:2′,3′-d]germole donor unit. researchgate.net The resulting polymer, PGeTFDTBT, showed that fluorination increased the ionization potential without altering the optical band gap, leading to enhanced aggregation and improved performance in organic photovoltaic devices. researchgate.net

Furthermore, copolymers based on an acceptor unit of 4,7-bis(5-bromo-4-octylthiophen-2-yl)-5,6-bis(octyloxy)benzo[c] heeneygroup.comCurrent time information in Bangalore, IN.bohrium.comthiadiazole have been synthesized with this compound as the donor comonomer. hbku.edu.qa These copolymers exhibited favorable optical and electrochemical properties with low band gaps. hbku.edu.qa

The table below summarizes the properties of some representative D-A copolymers containing this compound.

| Donor Unit | Acceptor Unit | Polymer Name | HOMO Level (eV) | LUMO Level (eV) | Optical Band Gap (eV) |

| Benzo[1,2-b:4,5-b']dithiophene (BDT) | This compound | PBDT[2F]T | -5.05 | -2.95 | 2.1 |

| Dithieno[3,2-b:2′,3′-d]germole (Ge) | 4,7-bis(3,4-difluorothiophen-2-yl)-2,1,3-benzothiadiazole | PGeTFDTBT | - | - | - |

| This compound | 4,7-bis(5-bromo-4-octylthiophen-2-yl)-5,6-bis(octyloxy)benzo[c] heeneygroup.comCurrent time information in Bangalore, IN.bohrium.comthiadiazole | CP2 | - | - | Low |

The strategic placement of this compound within a polyterthiophene backbone has been investigated for applications in organic field-effect transistors (OFETs). heeneygroup.comresearchgate.net Two terthiophenes with a central fluorinated thiophene unit were synthesized and subsequently polymerized using both iron(III) chloride oxidative coupling and electrochemical oxidation. heeneygroup.com A soluble hexyl-functionalized version of the resulting polymer, when used in an OFET device, exhibited hole mobilities as high as 3 × 10⁻³ cm² V⁻¹ s⁻¹ and an on/off ratio of 10⁵. heeneygroup.comresearchgate.net

Copolymers of this compound and thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD), another electron-accepting unit, have been developed as polymer acceptors for all-polymer solar cells. uni-bayreuth.denih.govkaust.edu.sa The combination of these two electron-deficient motifs results in polymers with low-lying frontier molecular orbitals.

Branched-alkyl-substituted poly(thieno[3,4-c]pyrrole-4,6-dione-alt-3,4-difluorothiophene), or PTPD[2F]T, when used as a polymer acceptor with a low-band-gap polymer donor, yielded all-polymer bulk heterojunction solar cells with efficiencies reaching up to 4.4%. nih.gov This demonstrates that linear, all-thiophene based systems can be effective polymer acceptors. nih.gov

Further molecular engineering, such as introducing a third electron-deficient unit like 2,1,3-benzothiadiazole (B189464) (BT) into the TPD-[2F]T backbone, can further tune the polymer's properties. kaust.edu.sa The resulting polymer, P2TPDBT[2F]T, exhibited a narrower optical band gap and significantly improved electron mobility compared to the P2TPD[2F]T counterpart. kaust.edu.sa This led to all-polymer solar cells with an efficiency of approximately 4.8%, a high open-circuit voltage of about 1.0 V, and a short-circuit current of around 11.0 mA cm⁻². kaust.edu.sa

The table below presents key data for these TPD-based copolymers.

| Polymer Name | Role in Solar Cell | Donor Polymer Partner | Power Conversion Efficiency (%) | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) |

| PTPD[2F]T | Polymer Acceptor | PCE10 | up to 4.4 | - | - |

| P2TPD[2F]T | Polymer Acceptor | PBDT-TS1 | ~2.6 | - | - |

| P2TPDBT[2F]T | Polymer Acceptor | PBDT-TS1 | ~4.8 | ~1.0 | ~11.0 |

Wide Band-Gap Polymer Donors and Acceptors

The incorporation of the this compound moiety into conjugated polymers has proven to be a highly effective strategy for developing wide band-gap polymer donors and acceptors for organic solar cells. The strong electron-withdrawing nature of the fluorine atoms on the thiophene ring significantly influences the electronic properties of the resulting polymers, leading to deeper Highest Occupied Molecular Orbital (HOMO) energy levels and, consequently, higher open-circuit voltages (Voc) in photovoltaic devices.

A notable example of a wide band-gap polymer donor incorporating this compound is PBDT[2F]T, a copolymer of benzo[1,2-b:4,5-b']dithiophene (BDT) and this compound. kaust.edu.sakaust.edu.sa Research has demonstrated that the fluorinated PBDT[2F]T exhibits a wide optical band-gap (Eopt) of approximately 2.1 eV. kaust.edu.sakaust.edu.sa This fluorinated polymer has shown to be a superior alternative to the commonly used poly(3-hexylthiophene) (P3HT). kaust.edu.sakaust.edu.sa

In bulk-heterojunction (BHJ) solar cells using PC71BM as the acceptor, PBDT[2F]T has achieved power conversion efficiencies (PCEs) of around 7%. This performance is a significant improvement over its non-fluorinated counterpart, PBDT[2H]T, which reached a maximum PCE of about 3%, and also surpasses the typical 4% efficiency of P3HT-based devices under similar conditions. kaust.edu.sa The enhanced performance of PBDT[2F]T is attributed to a large Voc of approximately 0.9 V and a high short-circuit current (Jsc) of about 10.7 mA/cm², comparable to the best P3HT devices. kaust.edu.sa The deeper HOMO level of PBDT[2F]T is a key factor in achieving this high Voc. kaust.edu.sa

Here is a comparison of the properties and performance of PBDT[2F]T and its non-fluorinated analog:

Table 1: Properties of PBDT-based Polymer Donors

| Polymer | Optical Band-gap (Eopt) | HOMO Level (eV) | LUMO Level (eV) | Device Performance (with PC71BM) |

|---|---|---|---|---|

| PBDT[2F]T | ~2.1 eV kaust.edu.sakaust.edu.sa | -5.05 eV researchgate.net | -2.95 eV researchgate.net | PCE: ~7%, Voc: ~0.9 V, Jsc: ~10.7 mA/cm², FF: 72% kaust.edu.sakaust.edu.sa |

| PBDT[2H]T | - | - | - | PCE: ~3% (Max.) kaust.edu.sa |

The this compound unit is also a valuable building block for n-type polymer acceptors in all-polymer solar cells. Its incorporation helps to create materials with suitable electronic properties to match high-performance polymer donors.

One class of such acceptors is based on the copolymerization of this compound with thieno[3,4-c]pyrrole-4,6-dione (TPD). kaust.edu.sanih.gov For instance, branched-alkyl-substituted poly(thieno[3,4-c]pyrrole-4,6-dione-alt-3,4-difluorothiophene) (PTPD[2F]T) has been successfully used as a polymer acceptor with a low-band-gap polymer donor, achieving PCEs of up to 4.4%. nih.gov Further development in this area involves introducing a third electron-deficient unit, such as 2,1,3-benzothiadiazole (BT), into the polymer backbone, which has been shown to narrow the optical gap and significantly improve electron mobility. kaust.edu.sa

Another promising family of polymer acceptors is derived from the copolymerization of this compound with isoindigo (IID). Poly(isoindigo-alt-3,4-difluorothiophene) (PIID[2F]T) analogues, when used as polymer acceptors with a suitable polymer donor like PBFTAZ, have yielded all-polymer solar cells with efficiencies exceeding 7%. researchgate.netnih.gov This level of performance demonstrates that these isoindigo-based polymers are strong candidates for non-fullerene acceptors in high-efficiency all-polymer solar cells. researchgate.netnih.gov

The following table summarizes the performance of some all-polymer solar cells using this compound-based acceptors:

Table 2: Performance of All-Polymer Solar Cells with this compound-Based Acceptors

| Polymer Acceptor | Polymer Donor | Power Conversion Efficiency (PCE) |

|---|---|---|

| PTPD[2F]T | PCE10 nih.gov | Up to 4.4% nih.gov |

| PIID[2F]T | PBFTAZ researchgate.netnih.gov | >7% researchgate.netnih.gov |

Impact of Fluorination on Electronic Structure and Material Performance in 3,4 Difluorothiophene Based Systems

Effects on Frontier Molecular Orbital Energy Levels (HOMO/LUMO)

The introduction of fluorine atoms onto the thiophene (B33073) ring has a profound impact on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymers.

Inductive Electron-Withdrawing Nature of Fluorine

Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect. frontiersin.orgfrontiersin.org When 3,4-difluorothiophene is incorporated into a polymer backbone, this effect leads to a significant stabilization, or lowering, of both the HOMO and LUMO energy levels. frontiersin.orgfrontiersin.orgacs.orgrsc.org This stabilization is a key factor in improving the ambient stability of the materials, as a lower HOMO level makes the polymer less susceptible to oxidation. acs.org For instance, studies on poly(3-alkyl-4-fluoro)thiophenes have shown a notable increase in the polymer's ionization potential upon fluorination. acs.org The degree of this energy level depression can be substantial, with substitutions allowing for tuning of energy levels by as much as 1.6 eV. acs.org

Influence on Band Gaps and Optical Properties

In other systems, such as those based on poly[4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b′]dithiophene-3,4-difluoro-thiophene] (PBDT[2F]T), the introduction of difluorothiophene leads to a wide band gap of approximately 2.1 eV. researchgate.netkaust.edu.sa Despite this wide band gap, devices based on PBDT[2F]T have demonstrated significantly higher efficiencies than their non-fluorinated counterparts, largely due to a higher open-circuit voltage (Voc) resulting from the lowered HOMO level. researchgate.netkaust.edu.sa The absorption spectra of fluorinated polymers can also exhibit changes, such as red-shifts, indicating enhanced planarity and intermolecular interactions in the solid state. rsc.org

| Polymer | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) |

| PBDT[2H]T | - | - | - |

| PBDT[2F]T | -5.05 | -2.95 | 2.1 |

| P1 (non-fluorinated DTBT) | -4.96 | - | 1.73 |

| P4 (fluorinated DTBT) | -5.20 | - | 1.65 |

| PHTDFT | -5.31 | - | 1.83 |

Conformational and Aggregation Behavior

The substitution of hydrogen with fluorine on the thiophene ring also induces significant changes in the polymer's physical structure, from the conformation of individual chains to their packing in the solid state.

Backbone Planarization Effects

Fluorination of the polymer backbone often leads to a more planar conformation. frontiersin.orgfrontiersin.orgacs.orgresearchgate.netresearchgate.net This planarization is attributed to several factors, including the limitation of rotation between monomer units due to increased torsional barriers and the potential for intramolecular, non-covalent interactions between fluorine and sulfur atoms. rsc.orgacs.org Density functional theory (DFT) calculations have confirmed that poly(3-alkyl-4-fluoro)thiophenes possess a completely planar backbone, in contrast to the slightly twisted conformation of their non-fluorinated analogs. acs.orgresearchgate.net This enhanced planarity promotes better electronic delocalization along the polymer chain. rsc.org The increased rigidity of the backbone is also reflected in the absorption spectra, where a more defined vibronic structure is often observed. rsc.orgnih.gov

Intermolecular Packing and Crystallinity

The increased planarity of fluorinated polymer chains facilitates more ordered intermolecular packing and can lead to higher crystallinity. frontiersin.orgacs.orgrsc.org This improved packing is often characterized by shorter π-π stacking distances, which are beneficial for charge transport. researchgate.net For example, the naphthalene (B1677914) diimide copolymer with a thiophene-flanked this compound moiety exhibited a short π-stacking distance of 3.59 Å. researchgate.net The introduction of fluorine can also influence the orientation of the polymer chains, with some fluorinated polymers showing a preference for a face-on orientation. documentsdelivered.com X-ray diffraction studies have shown that fluorination can lead to a higher degree of crystallinity in thin films. rsc.orgmdpi.com This enhanced tendency to aggregate and form ordered domains is a key factor in the improved performance of electronic devices. frontiersin.orgacs.org

Charge Generation, Recombination, and Transport Characteristics

The electronic and morphological changes induced by this compound directly impact the fundamental processes of charge generation, recombination, and transport in organic electronic devices. The enhanced planarity and improved intermolecular packing in fluorinated polymers generally lead to higher charge carrier mobilities. frontiersin.orgfrontiersin.orgresearchgate.net

In organic field-effect transistors (OFETs), the incorporation of fluorine has been shown to switch the charge transport from predominantly hole-dominated to balanced ambipolar transport. rsc.org For instance, polymers incorporating this compound have achieved balanced hole and electron mobilities of 0.26 cm²/Vs and 0.12 cm²/Vs, respectively. researchgate.net In some cases, hole mobilities of around 0.4 cm² V⁻¹ s⁻¹ have been reported. researchgate.net However, the relationship between fluorination and charge transport can be complex, as other factors like molecular weight and processing conditions also play a crucial role. documentsdelivered.com

| Polymer System | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

| PDPPF-DFT | 0.26 | 0.12 |

| NDT-BT based polymers | ~0.4 | - |

| P1 to P4 series (fluorinated isoindigo) | - | up to 0.1 |

| F-P3AT | - | - |

| PC20-FT | - | 1.24 |

Carrier Mobility Enhancements

Fluorination of the thiophene unit at the 3 and 4 positions has a significant impact on the electronic properties and molecular packing of resulting polymers, which in turn enhances charge carrier mobility. The introduction of fluorine atoms generally lowers both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. umons.ac.benih.gov This effect is primarily due to the strong electron-withdrawing nature of fluorine. frontiersin.org

Theoretical studies have shown that fluorination can lead to a more planar polymer backbone. frontiersin.org This increased planarity promotes stronger intermolecular π-π stacking, which is favorable for charge transport. rsc.org For instance, a comparison between polymers with thiophene and this compound units revealed that the fluorinated analogues exhibit improved hole mobilities. In one study, diketopyrrolopyrrole (DPP)-based polymers containing this compound (TTfT) showed a two- to three-fold improvement in hole mobility compared to their non-fluorinated thiophene (TTT) counterparts. umass.edu

The enhanced electron-withdrawing ability of the this compound unit also contributes to improved electron mobility in some polymer systems. nih.gov In the development of ambipolar organic thin-film transistors (OTFTs), a copolymer incorporating furan-substituted DPP and this compound demonstrated promising ambipolar characteristics. griffith.edu.au Furthermore, the use of (E)-1,2-Bis(3,4-difluorothiophen-2-yl)ethene as a comonomer has been successful in creating high-performance ambipolar semiconducting polymers. nih.gov

A study of nonlinear π-conjugated polymer acceptors showed that the fluorinated polymer (TZ2), which incorporates a this compound linkage, exhibited higher charge carrier mobilities compared to its non-fluorinated counterpart (TZ1). nankai.edu.cn This was attributed to the lower energy level and better molecular aggregation of the fluorinated polymer. nankai.edu.cn

Table 1: Comparison of Hole Mobilities in DPP-Based Polymers

| Polymer | Comonomer Unit | Hole Mobility (cm²/V·s) |

| TTT | Thiophene | ~10⁻³ |

| TTfT | This compound | ~2-3 x 10⁻³ |

| TPT | Phenyl | Data not available in provided context |

| TPfT | 2,5-Difluorophenyl | Data not available in provided context |

Data sourced from a study on DPP-based polymers for organic electronic devices. umass.edu

Exciton (B1674681) Dissociation and Charge Collection Efficiency

The fluorination of thiophene rings plays a crucial role in improving exciton dissociation and charge collection efficiency in organic solar cells. The altered electronic structure and morphology of fluorinated polymer-based blends facilitate more efficient charge generation and reduce recombination losses.

In bulk heterojunction (BHJ) solar cells, the introduction of this compound into the polymer backbone can lead to more efficient exciton dissociation at the donor-acceptor interface. A study comparing a polymer with this compound (PBDT[2F]T) to its non-fluorinated analog (PBDT[2H]T) found that the fluorinated version exhibited improved photocurrents. kaust.edu.saresearchgate.net This improvement was attributed to more efficient charge separation and reduced geminate recombination. researchgate.net In fact, the charge generation in the fluorinated polymer BHJ solar cells was found to be about 40% higher than in the non-fluorinated ones, a result of enhanced exciton diffusion and more effective charge separation. frontiersin.orgresearchgate.net

Further investigations into nonlinear π-conjugated polymer acceptors revealed that a device based on a fluorinated polymer (TZ2) with a this compound unit displayed more efficient exciton dissociation compared to a non-fluorinated polymer (TZ1). nankai.edu.cn The photoluminescence (PL) quenching efficiency of the donor was higher in the PM6:TZ2 blend (82.1%) compared to the PM6:TZ1 blend (79.6%). nankai.edu.cn Similarly, the PL quenching efficiency of the acceptor was significantly higher for the fluorinated system (53.5% for PM6:TZ2 vs. 10.3% for PM6:TZ1). nankai.edu.cn

The improved charge collection efficiency in devices with this compound-based polymers is also evident from studies on carrier extraction. In a comparison of PBDT[2H]T and PBDT[2F]T based devices, the power law fit of the short-circuit current density (Jsc) versus light intensity yielded a higher exponent for the fluorinated device (α = 0.99 ± 0.01) compared to the non-fluorinated one (α = 0.94 ± 0.01). nih.gov An exponent closer to 1 indicates more efficient carrier extraction with minimal recombination losses. nih.gov

Table 2: Photovoltaic and Exciton Dissociation Properties of TZ1 and TZ2 Based All-Polymer Solar Cells

| Parameter | PM6:TZ1 | PM6:TZ2 |

| PCE (%) | 4.06 | 7.41 |

| Jsc (mA cm⁻²) | 7.94 | 14.94 |

| Donor PL Quenching Efficiency (%) | 79.6 | 82.1 |

| Acceptor PL Quenching Efficiency (%) | 10.3 | 53.5 |

Data from a study on nonlinear π-conjugated polymer acceptors. nankai.edu.cn

Applications in Organic Electronics and Optoelectronics

Organic Solar Cells (OSCs)

The use of 3,4-difluorothiophene in organic solar cells has been a significant area of research, leading to notable improvements in power conversion efficiencies (PCEs).

Bulk Heterojunction (BHJ) Architectures

The bulk heterojunction (BHJ) architecture is a cornerstone of organic solar cell technology, where an active layer comprises a blend of electron donor and acceptor materials. The introduction of this compound into polymer donors has been shown to be an effective strategy for creating efficient BHJ solar cells. frontiersin.orgacs.org For instance, a polymer donor incorporating benzo[1,2-b:4,5-b′]dithiophene (BDT) and this compound ([2F]T) motifs has demonstrated superior performance in BHJ solar cells when paired with a fullerene acceptor. researchgate.netacs.org

Studies suggest that the fluorinated polymers can lead to improved charge separation and extraction within the BHJ structure. acs.orgacs.org The distinct aggregation and phase-distribution of these fluorinated polymers within the blend films play a crucial role in these enhanced characteristics. frontiersin.org

Polymer Donors and Acceptors in BHJ Solar Cells

Both polymer donors and, more recently, polymer acceptors incorporating this compound have been synthesized and utilized in BHJ solar cells.

As a component of polymer donors , this compound has been shown to create wide band-gap polymers that can outperform traditional materials like P3HT. acs.org For example, the polymer PBDT[2F]T, a copolymer of benzo[1,2-b:4,5-b′]dithiophene and this compound, has been shown to achieve power conversion efficiencies of approximately 7% in BHJ solar cells with PC71BM as the acceptor. researchgate.netacs.org This performance is significantly better than its non-fluorinated counterpart, PBDT[2H]T, which reaches a maximum PCE of around 3%. acs.orgacs.org

In the realm of polymer acceptors , this compound has been used to create non-fullerene alternatives for all-polymer solar cells. Poly(isoindigo-alt-3,4-difluorothiophene) (PIID[2F]T) analogues have been successfully used as polymer acceptors, achieving over 7% efficiency in conjunction with the polymer donor PBFTAZ. nih.gov Similarly, poly(thieno[3,4-c]pyrrole-4,6-dione-alt-3,4-difluorothiophene) (PTPD[2F]T) has been employed as a polymer acceptor, yielding efficiencies of up to 4.4% in all-polymer BHJ devices. nih.gov

Open-Circuit Voltage (Voc) and Short-Circuit Current (Jsc) Optimization

A key advantage of incorporating this compound into polymer donors is the ability to achieve higher open-circuit voltages (Voc). acs.org The electron-withdrawing nature of the fluorine atoms lowers the HOMO energy level of the polymer, which directly contributes to a larger Voc in the resulting solar cell. researchgate.netacs.org For example, devices based on the PBDT[2F]T polymer have demonstrated a large Voc of approximately 0.9 V. researchgate.netacs.orgacs.org

| Polymer System | Role | Acceptor/Donor | Voc (V) | Jsc (mA/cm²) | PCE (%) |

| PBDT[2F]T | Donor | PC71BM | ~0.9 | ~10.7 | ~7 |

| PBDT[2H]T | Donor | PC71BM | - | - | ~3 |

| PIID[2F]T | Acceptor | PBFTAZ | - | - | >7 |

| PTPD[2F]T | Acceptor | PCE10 | - | - | up to 4.4 |

| P2TPDBT[2F]T | Acceptor | PBDT-TS1 | ~1.0 | ~11.0 | ~4.8 |

All-Polymer Solar Cells Utilizing this compound-Based Systems

The development of all-polymer solar cells (all-PSCs), where both the donor and acceptor materials are polymers, is a growing area of interest due to potential advantages in mechanical flexibility and stability. mdpi.com this compound has been instrumental in the design of novel polymer acceptors for these systems. nih.govnih.gov

For instance, poly(isoindigo-alt-3,4-difluorothiophene) (PIID[2F]T) polymers have emerged as promising non-fullerene acceptors, challenging the dominance of perylenediimide and naphthalenediimide-based materials. nih.gov Similarly, linear, all-thiophene systems like poly(thieno[3,4-c]pyrrole-4,6-dione-alt-3,4-difluorothiophene) (PTPD[2F]T) have proven to be effective polymer acceptors. nih.gov The introduction of a third electron-deficient motif, 2,1,3-benzothiadiazole (B189464) (BT), into the TPD and this compound backbone has been shown to further improve electron mobility and device performance, leading to power conversion efficiencies nearing 5% in all-polymer BHJ solar cells. kaust.edu.sa A copolymer of thieno[2,3-b]pyridine (B153569) diketopyrrolopyrrole (TPDPP) and this compound, pTPDPP-TF, has also been successfully used as an n-type polymer semiconductor in all-polymer solar cells, achieving a PCE of 2.72% with a high Voc of 1.04 V when paired with the PTB7-Th polymer donor. kaust.edu.sa

Organic Field-Effect Transistors (OFETs)

Beyond solar cells, this compound has also found application in the development of organic field-effect transistors (OFETs), which are essential components for flexible electronics and sensors.

n-Type and Ambipolar Transport Properties

The strong electron-withdrawing character of the this compound unit makes it a valuable building block for creating n-type (electron-transporting) and ambipolar (both electron- and hole-transporting) semiconductor materials. researchgate.net The development of high-performance n-type and ambipolar OFETs has been a significant challenge in the field of organic electronics. nih.gov

Polymers incorporating this compound have demonstrated promising n-type and ambipolar charge transport characteristics. For example, copolymers based on diketopyrrolopyrrole (DPP) and this compound-substituted aryls have shown ambipolar transport properties. researchgate.net In contrast, isoindigo (IID)-based copolymers with the same fluorinated thiophene (B33073) units exhibited n-type behavior due to their deeper frontier molecular orbital energy levels. researchgate.net One such DPP-based polymer, DPP-2FPh, achieved an electron mobility of 0.54 cm² V⁻¹ s⁻¹. researchgate.net

Furthermore, a copolymer of a fused heterocycle-flanked diketopyrrolopyrrole (TPDPP) and this compound, named pTPDPP-TF, was successfully used as an n-type semiconductor in OFETs, exhibiting a notable electron mobility of 0.1 cm² V⁻¹ s⁻¹. kaust.edu.sa In another study, polyterthiophenes containing this compound units were synthesized and used in OFETs, demonstrating hole mobilities up to 3 × 10⁻³ cm² · V⁻¹ · s⁻¹ and an on/off ratio of 10⁵. heeneygroup.com

| Polymer | Transport Type | Mobility (cm²/Vs) |

| DPP-2FPh | Ambipolar | µe = 0.54 |

| 2FIID-2FPh | n-type | µe = 0.16 |

| pTPDPP-TF | n-type | µe = 0.1 |

| poly8b (a polyterthiophene) | p-type | µh = 3 x 10⁻³ |

Influence of Film Morphology on Device Performance

A key advantage of incorporating this compound units is the induced planarity of the polymer backbone. acs.orgfrontiersin.orgfrontiersin.org This planarization arises from non-covalent intramolecular interactions between the fluorine atoms and adjacent atoms on the polymer chain. A more planar backbone enhances intermolecular π-π stacking and promotes polymer aggregation, not only in the solid state but also in solution. acs.org This increased tendency to aggregate often leads to higher crystallinity in thin films. For example, studies on poly(3-alkyl-4-fluoro)thiophenes (F-P3ATs) revealed that fluorination leads to a higher melting temperature and crystallization enthalpy compared to their non-fluorinated analogues, which is consistent with a more ordered and crystalline film structure. acs.orgfrontiersin.orgfrontiersin.org

In the context of organic field-effect transistors (OFETs), this enhanced crystallinity and molecular ordering directly translates to improved charge carrier mobility. The closer packing of polymer chains facilitates more efficient charge hopping between adjacent chains. For instance, F-P3AT-based transistors exhibited charge carrier mobilities up to five times greater than their non-fluorinated counterparts. acs.orgfrontiersin.orgfrontiersin.org Similarly, polymers like PDPPF-DFT, which contain this compound, are designed to have a high degree of planarity, which is expected to facilitate charge transport in transistor channels. scispace.com

In organic solar cells (OSCs), the film morphology of the donor-acceptor blend is paramount for efficient device operation. The introduction of this compound into donor polymers like PBDT[2F]T has been shown to significantly influence the morphology of the BHJ active layer when blended with fullerene acceptors. frontiersin.orgresearchgate.net The fluorinated polymer PBDT[2F]T, when compared to its non-fluorinated hydrogenated analog PBDT[2H]T, demonstrates distinct aggregation and phase-distribution characteristics. frontiersin.orgfrontiersin.org

The improved planarity and crystallinity associated with the this compound unit can lead to more defined and purer donor/acceptor domains within the blend. researchgate.net This "phase separation" is crucial for efficient device function: the interfaces between domains are where charge generation (exciton dissociation) occurs, while the pure domains act as pathways for transporting the separated charges (electrons and holes) to their respective electrodes. Studies have shown that the vertical phase-separation characteristics, meaning the distribution of the donor and acceptor materials from the bottom to the top electrode, have a dramatic effect on charge transport and extraction. frontiersin.orgfrontiersin.org The distinct morphology in PBDT[2F]T blends results in more balanced charge carrier mobilities, which reduces charge recombination and improves the fill factor (FF) and short-circuit current (Jsc) of the solar cell. frontiersin.org The use of solvent additives like 1,8-diiodooctane (B1585395) (DIO) can further optimize these morphologies to improve power conversion efficiencies.

The table below summarizes the performance of devices based on polymers with and without this compound, highlighting the impact of fluorination on morphology-dependent parameters.

| Polymer System | Device Type | Key Morphological Feature | Impact on Performance |

| F-P3AT vs. P3AT | OFET | Enhanced crystallinity and backbone planarity due to fluorination. acs.orgfrontiersin.org | Up to 5x increase in charge carrier mobility. acs.orgfrontiersin.orgfrontiersin.org |

| PBDT[2F]T vs. PBDT[2H]T | OSC | Distinct aggregation and vertical phase distribution. frontiersin.orgfrontiersin.org | More balanced charge mobilities, improved Jsc and FF, leading to higher PCE (ca. 7% for PBDT[2F]T vs. 3% for PBDT[2H]T). researchgate.net |

| PDPPF-DFT | Ambipolar OTFT | Enhanced planarity from strong donor-acceptor interaction. scispace.com | Balanced hole (0.26 cm²/Vs) and electron (0.12 cm²/Vs) mobilities. scispace.com |

Other Optoelectronic Devices (e.g., Organic Light-Emitting Transistors)

Beyond their well-documented use in organic solar cells and field-effect transistors, polymers incorporating this compound are also promising materials for other advanced optoelectronic devices, most notably Organic Light-Emitting Transistors (OLETs). utupub.fi OLETs are multifunctional devices that integrate the electrical switching function of a transistor with the light-emitting capability of an organic light-emitting diode (OLED) into a single architecture. utupub.firsc.org This integration offers pathways to simplified pixel designs for displays and novel photonic applications. utupub.firsc.org

A critical requirement for efficient OLETs is the ability of the semiconductor to transport both holes and electrons in a balanced manner within the transistor channel, allowing for their recombination to generate light. rsc.org This property is known as ambipolar charge transport. Many polymers incorporating this compound have been shown to exhibit excellent ambipolar characteristics. For example, the polymer PDPPF-DFT, which combines a diketopyrrolopyrrole (DPP) unit with this compound, was specifically designed for ambipolar OTFTs and demonstrated balanced hole and electron mobilities. scispace.com Such ambipolar materials are considered prime candidates for use in light-emitting transistors. scispace.comrsc.org

Furthermore, the molecular ordering and morphology of the active layer, which are strongly influenced by the this compound unit, are also crucial for OLET performance. Research has shown a direct link between highly ordered liquid crystalline phases (such as smectic phases) and higher performance in OLETs. acs.org This is significant because this compound-based compounds have been found to exhibit broad nematic liquid crystalline phases, indicating a propensity to form the ordered structures beneficial for OLET function. acs.org

While direct reports of OLETs using this compound-based polymers are emerging, their proven ambipolar nature and tendency to form well-ordered, crystalline, or liquid crystalline films make them highly suitable for this application. The ability to control morphology and achieve balanced charge transport positions these materials as key components for the development of next-generation light-emitting devices.

Advanced Characterization Techniques in 3,4 Difluorothiophene Research

Spectroscopic Analysis for Electronic Structure Determination

Spectroscopic techniques are fundamental in elucidating the electronic transitions and energy level alignments within materials containing the 3,4-difluorothiophene moiety.

UV-Vis absorption spectroscopy is a primary tool for determining the optical band gap of polymers incorporating this compound. The onset of the absorption spectrum in thin films provides an estimate of the energy required to excite an electron from the valence band to the conduction band. thermofisher.com

For instance, a polymer donor composed of benzo[1,2-b:4,5-b']dithiophene (BDT) and this compound ([2F]T) units exhibits a wide optical band gap (Eopt) of approximately 2.1 eV. researchgate.net In another study, a polymer, PDPPF-DFT, which contains this compound, showed an absorption cut-off at around 850 nm, corresponding to an optical band gap of 1.45 eV. griffith.edu.au

The introduction of fluorine atoms can influence the absorption characteristics. A comparison between a fluorinated polymer (P2-3T2F) and its non-fluorinated counterpart (P1-3T) revealed that the fluorinated version has a broader absorption spectrum with a vibronic shoulder peak and a higher absorption coefficient. researchgate.net Similarly, the incorporation of fluorine atoms into certain acceptor molecules led to an enhancement in their light-harvesting ability due to improved intermolecular interactions. researchgate.net

The optical band gap can be tuned by copolymerizing this compound with different monomers. For example, polymers combining thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) and [2F]T motifs exhibit an optical band gap of about 1.9 eV. kaust.edu.sa When 2,1,3-benzothiadiazole (B189464) (BT) is introduced as a third electron-deficient motif, the resulting polymer, P2TPDBT[2F]T, shows a red-shifted absorption and a narrower optical band gap of approximately 1.7 eV. kaust.edu.sa

| Polymer | Key Monomers | Optical Band Gap (eV) |

|---|---|---|

| PBDT[2F]T | Benzo[1,2-b:4,5-b']dithiophene, this compound | ~2.1 |

| PDPPF-DFT | This compound, Furan, Diketopyrrolopyrrole | 1.45 |

| P2TPD[2F]T | Thieno[3,4-c]pyrrole-4,6-dione, this compound | ~1.9 |

| P2TPDBT[2F]T | Thieno[3,4-c]pyrrole-4,6-dione, this compound, 2,1,3-Benzothiadiazole | ~1.7 |

Photoelectron spectroscopy (PES) is a powerful technique to directly measure the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). phi.com Ultraviolet photoelectron spectroscopy (UPS) is typically used to determine the HOMO level (ionization potential), while inverse photoelectron spectroscopy (IPES) can probe the LUMO level (electron affinity). phi.comacs.org

For a polymer containing BDT and this compound (PBDT[2F]T), the HOMO and LUMO energy levels were determined to be -5.05 eV and -2.95 eV, respectively. researchgate.net In another example, the polymer PDPPF-DFT was found to have a HOMO level of -5.40 eV, which is lower than its non-fluorinated analogue due to the electron-withdrawing nature of the fluorine atoms. griffith.edu.au The LUMO level for this polymer was calculated to be -4.03 eV by subtracting the optical band gap from the HOMO energy. griffith.edu.au

Fluorination generally leads to a stabilization of both HOMO and LUMO levels by about 0.2 eV compared to non-fluorinated analogues, reflecting the electron-withdrawing character of fluorine. griffith.edu.au This tuning of energy levels is a critical aspect in the design of materials for organic solar cells and other electronic devices. acs.org

| Polymer | Key Monomers | HOMO (eV) | LUMO (eV) |

|---|---|---|---|

| PBDT[2F]T | Benzo[1,2-b:4,5-b']dithiophene, this compound | -5.05 | -2.95 |

| PDPPF-DFT | This compound, Furan, Diketopyrrolopyrrole | -5.40 | -4.03 |

Raman spectroscopy is a non-destructive technique that provides insights into the molecular vibrations of a material, which are sensitive to its chemical structure, molecular conformation, and π-electron density distribution. imperial.ac.uk In the context of conjugated polymers containing this compound, Raman spectroscopy can be used to assess molecular order and backbone planarity. researchgate.net

The substitution of fluorine atoms onto the thiophene (B33073) ring can induce a more planar backbone conformation in the resulting polymer. researchgate.net This increased planarity can be verified by comparing the Raman spectra of the fluorinated polymer with its non-fluorinated counterpart, often supported by density functional theory (DFT) calculations. researchgate.net A more planar structure generally leads to enhanced electronic coupling along the polymer chain, which is beneficial for charge transport. The intensity and frequency of Raman vibrational modes are coupled to the electronic structure, making it a sensitive probe for changes in molecular conformation. imperial.ac.uk

Electrochemical Characterization

Electrochemical methods are crucial for determining the redox properties and energy levels of materials incorporating this compound.

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the oxidation and reduction potentials of a material. biologic.net From the onset potentials of oxidation (Eonset,ox) and reduction (Eonset,red), the HOMO and LUMO energy levels can be estimated. upb.ro This method provides a cost-effective and rapid way to determine these crucial electronic parameters. nih.gov

For a polymer PIDTT-BTz, electrochemical studies indicated a HOMO energy level of -5.44 eV. researchgate.net In the case of polymers combining TPD and [2F]T motifs, the HOMO and LUMO energy levels were estimated from CV measurements. kaust.edu.sa The introduction of fluorine atoms generally lowers the HOMO energy level due to their electron-withdrawing nature. For example, a polymer incorporating this compound was found to have a lower HOMO level compared to its non-fluorinated analog. griffith.edu.au

The reversibility of the oxidation and reduction processes observed in the cyclovoltammogram can provide information about the material's stability and potential for ambipolar charge transport. upb.ro

| Polymer System | Key Monomers | Estimated HOMO (eV) | Method |

|---|---|---|---|

| PIDTT-BTz | Not specified in detail | -5.44 | Cyclic Voltammetry |

| TPD and [2F]T based polymers | Thieno[3,4-c]pyrrole-4,6-dione, this compound | Not specified | Cyclic Voltammetry |

Morphological and Structural Analysis of Thin Films

The performance of devices based on this compound-containing polymers is highly dependent on the morphology and structure of the thin films.

Techniques such as X-ray diffraction (XRD) are employed to probe the crystallinity and molecular packing in thin films. beilstein-journals.org Polymers incorporating this compound have been shown to exhibit good crystallinity, which is attributed to well-ordered lamellar packing and π-π stacking interactions between the polymer backbones. researchgate.net This ordered structure is crucial for efficient charge transport.

The introduction of fluorine atoms can significantly influence the thin film morphology. For instance, the fluorinated polymer P2-3T2F demonstrated a more planar backbone conformation and enhanced crystallinity compared to its non-fluorinated counterpart. researchgate.net Similarly, the combination of TPD and [2F]T motifs in polymers can lead to favorable morphologies for use in all-polymer solar cells. kaust.edu.sa The morphology of these polymer films, including the structure of phase domains and the degree of intermixing, plays a critical role in their optoelectronic properties and the performance of the final device. imperial.ac.uknih.gov

Electron Energy Loss Spectroscopy (EELS) for Phase Segregation

Electron Energy Loss Spectroscopy (EELS) is a powerful analytical technique, often used in conjunction with Transmission Electron Microscopy (TEM), to investigate the elemental composition and chemical bonding of a material at high spatial resolution. dectris.com In the context of materials containing this compound, particularly in polymer blends used in organic solar cells, EELS is instrumental in mapping the phase segregation of different components. frontiersin.orgmonash.edu

Phase segregation refers to the tendency of different materials in a blend to separate into distinct domains. The efficiency of devices like bulk heterojunction (BHJ) solar cells is critically dependent on the length scale and distribution of these domains. EELS can provide qualitative, macroscopic insight into the vertical distribution of polymer- and fullerene-rich domains across the active layer of a solar cell. frontiersin.org By analyzing the energy lost by electrons as they pass through a thin cross-section of the material, EELS can generate elemental maps. For instance, the distinct elemental signatures of the fluorine atoms on the this compound unit and other elements present in a fullerene acceptor or a partner polymer can be used to visualize the morphology of the blend. frontiersin.orgresearchgate.net

Research on polymer donors incorporating this compound has utilized EELS to understand how modifications to the polymer backbone influence the blend morphology and phase distribution. frontiersin.org For example, studies comparing fluorinated and non-fluorinated polymer analogues have shown that the introduction of fluorine can lead to distinct aggregation and phase-separation characteristics, which in turn affect charge generation, recombination, and extraction in solar cells. frontiersin.orgresearchgate.net EELS analyses, combined with other characterization methods, have demonstrated that fluorination can play a determining role in establishing a favorable length scale for the phase-separated donor-acceptor network. researchgate.net This ability to probe the nanophase segregation makes EELS an effective tool for understanding and optimizing the performance of electronic devices based on this compound copolymers. monash.edu

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for Crystallinity and Orientation

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is an essential technique for characterizing the crystallinity and molecular orientation of thin films of materials containing this compound. sgservice.com.twmdpi.com In this method, an X-ray beam strikes the film at a very shallow angle, providing detailed information about the molecular packing and the orientation of crystalline domains relative to the substrate. nih.govuni-bayreuth.de This is particularly important for conjugated polymers, where charge transport is highly anisotropic and dependent on the arrangement of the polymer backbones. researchgate.net

GIWAXS patterns of polymers incorporating this compound often reveal whether the polymer chains adopt a "face-on" or "edge-on" orientation. uni-bayreuth.demdpi.com A face-on orientation, where the π-systems of the conjugated backbones are parallel to the substrate, is generally favorable for charge transport in vertically structured devices like solar cells. uni-bayreuth.de Conversely, an edge-on orientation, with the π-systems perpendicular to the substrate, is preferred for in-plane charge transport in devices like organic field-effect transistors (OFETs). uni-bayreuth.demdpi.com

Studies on various copolymers have used GIWAXS to correlate polymer structure with film morphology. For instance, research on a series of terpolymers based on diketopyrrolopyrrole, thiazole, and this compound showed that the films were predominantly edge-on in orientation, which was linked to their electron mobility in OTFTs. mdpi.com The analysis of GIWAXS patterns provides key parameters such as the π-π stacking distance, which is the distance between adjacent polymer backbones, and the lamellar stacking distance, related to the packing of the alkyl side chains. researchgate.netacs.org A shorter π-π stacking distance generally facilitates more efficient charge hopping between chains. acs.org Research has shown that systematic fluorination of the polymer backbone can lead to increased π-π stacking and a more beneficial face-on orientation, improving intermolecular charge transfer. acs.org

Table 1: GIWAXS Crystallinity and Orientation Data for Polymers Containing this compound

| Polymer System | Predominant Orientation | π-π Stacking Distance (Å) | Research Finding | Reference |

|---|---|---|---|---|

| DPP-based Terpolymers | Edge-on | Not Specified | The edge-on orientation was correlated with the electron mobility in OTFT devices. | mdpi.com |

| Fluorinated PBnDT Copolymers | Face-on | Not Specified | Increased fluorine content led to improved π–π stacking and a more dominant face-on orientation, enhancing hole mobility. | acs.org |

| Aligned DPP-based Copolymer | Face-on | 3.8 | Sheared films showed a high degree of in-plane alignment and a dominant face-on orientation, leading to high hole mobilities. | researchgate.net |

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to generate three-dimensional images of a sample's surface topography. pressbooks.pubwikipedia.org It is a crucial tool in the study of this compound-based materials for visualizing the surface morphology of thin films with nanoscale precision. bruker.comresearchgate.net Unlike electron microscopy, AFM does not require samples to be conductive or undergo complex preparation, making it ideal for insulating polymer films. nanomagnetics-inst.com

AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. wikipedia.org By recording the tip's interaction with the surface, two primary types of images can be generated: a height image, which provides a direct topographical map, and a phase image, which is sensitive to variations in material properties like adhesion and viscoelasticity. nanomagnetics-inst.com This allows researchers to not only observe the surface roughness but also to distinguish between different components in a polymer blend or identify crystalline and amorphous regions. bruker.comnanomagnetics-inst.com

In research involving copolymers of this compound, AFM has been extensively used to study how processing conditions, such as thermal annealing, affect the thin film microstructure. scispace.com For example, in a study of a poly{3,6-difuran-2-yl-2,5-di(2-octyldodecyl)-pyrrolo[3,4-c]pyrrole-1,4-dione-alt-3,4-difluorothiophene} (PDPPF-DFT) polymer, AFM images revealed that increasing the annealing temperature made the thin film microstructure more organized and decreased the surface roughness. scispace.com The root-mean-square (RMS) roughness is a common parameter extracted from AFM height images to quantify the smoothness of the film surface. A smoother, more ordered surface morphology is often correlated with improved device performance. scispace.com

Table 2: AFM Surface Morphology Data for Thin Films Containing this compound

| Polymer System / Film | Condition | RMS Roughness (nm) | Key Finding | Reference |

|---|---|---|---|---|

| PDPPF-DFT | Annealed at 100°C | 1.7 | The film exhibited a less organized, amorphous-like morphology. | scispace.com |

| PDPPF-DFT | Annealed at 200°C | 0.9 | Higher annealing temperature resulted in a more organized microstructure and reduced surface roughness. | scispace.com |

| Poly(isoindigo-alt-3,4-difluorothiophene) Analogue (N601DK) | Neat Film | 0.28 | The polymer formed a very smooth film surface. | researchgate.net |

| Poly(isoindigo-alt-3,4-difluorothiophene) Analogue (N602) | Neat Film | 0.71 | This analogue exhibited a comparatively rougher surface. | researchgate.net |

Computational Chemistry and Theoretical Investigations of 3,4 Difluorothiophene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties and geometries of conjugated polymers. By calculating the electron density of a system, DFT can accurately predict various molecular properties, providing a deeper understanding of structure-property relationships in 3,4-difluorothiophene-based systems.

The electronic properties of conjugated polymers, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and the resulting band gap, are critical determinants of their performance in electronic devices. DFT calculations are widely employed to predict these parameters for both oligomers and polymers.

For polythiophene and its derivatives, it is well-established that as the degree of polymerization increases, the LUMO energy gradually decreases, and the HOMO energy gradually increases, leading to a smaller band gap. mdpi.com The band gap of polythiophene, for instance, is predicted to approach 2.0 eV as the polymer chain lengthens. mdpi.com

For oligomers of thienothiophene, a related class of compounds, DFT calculations using the B3LYP functional and a 6-31G(d) basis set have been used to determine their electronic properties. e3s-conferences.org These calculations show that the HOMO-LUMO gap decreases with increasing oligomer length, a trend that is expected to hold for oligomers of this compound as well. e3s-conferences.org

Below is a representative table illustrating the effect of oligomer length on the HOMO, LUMO, and band gap energies for a generic thiophene (B33073) oligomer, as specific values for this compound oligomers are not provided in the search results.

| Oligomer | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| Monomer | -6.50 | -0.50 | 6.00 |

| Dimer | -6.00 | -1.00 | 5.00 |

| Trimer | -5.80 | -1.20 | 4.60 |

| Tetramer | -5.70 | -1.30 | 4.40 |

Note: The data in this table is illustrative for a generic thiophene oligomer to demonstrate the trend of electronic properties with increasing chain length and is not specific to this compound.

The planarity of the backbone of conjugated polymers significantly influences their electronic properties. Torsional rotations between adjacent monomer units can disrupt π-conjugation, leading to a larger band gap and reduced charge carrier mobility. DFT calculations are instrumental in determining the preferred conformational geometries and the energy barriers associated with these rotations.

In a π-conjugated molecule, the torsional barrier is determined by the interplay between conjugation, which favors planarity, and steric hindrance, which can lead to twisted conformations. uci.edu For 2,2'-bithiophene, the parent dimer of polythiophene, ab initio calculations have been used to study the barrier to internal rotation. researchgate.net These studies provide a foundational understanding of the conformational dynamics in polythiophenes.

While specific studies on the torsional barriers of 2,2'-bi(this compound) are not available in the provided search results, research on substituted biphenyls demonstrates that DFT methods, particularly those including corrections for dispersive interactions like B3LYP-D, can accurately predict torsional barriers. rsc.org It is expected that the fluorine substituents in the 3 and 4 positions of the thiophene ring will influence the torsional potential due to both steric and electronic effects. A detailed conformational analysis of 1,3-difluorinated alkanes also highlights the profound impact of fluorine substitution on molecular conformation. nih.govsoton.ac.uk

A representative table showing calculated torsional barriers for a generic bithiophene derivative is provided below to illustrate the kind of data obtained from such calculations.

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Syn (cis) | 0 | 1.5 |

| Transition State | 90 | 3.0 |

| Anti (trans) | 180 | 0.0 |

Note: The data in this table is illustrative for a generic bithiophene derivative and is not specific to 2,2'-bi(this compound).

DFT can also be used to investigate the mechanisms of polymerization reactions by calculating the Gibbs free energies of activation for different reaction pathways. This information is crucial for understanding and optimizing the synthesis of well-defined polymers.

While specific calculations for the polymerization of this compound are not detailed in the provided search results, a study on the polymerization of fluorinated dithieno-2,1,3-benzothiadiazole provides valuable insights. In this study, the Gibbs free energy of the transition state for the activation of C-H bonds was calculated using DFT. These calculations helped to explain the reactivity and regioselectivity observed in direct heteroarylation polymerization.

For instance, in a related fluorinated thiophene monomer, the calculated activation energy for the C-H bond at the α-position was found to be significantly lower than at other positions, indicating a high selectivity for α-coupling during polymerization. This type of computational analysis is essential for predicting the regiochemistry and success of polymerization reactions involving fluorinated thiophenes.

Studies on the polymerization of 1,3-butadiene (B125203) catalyzed by Ziegler-Natta systems also demonstrate the utility of DFT in determining the activation energies and Gibbs free energies for the insertion of monomers into a growing polymer chain. mdpi.com These computational approaches could be similarly applied to elucidate the polymerization mechanism of this compound.

Molecular Dynamics Simulations for Polymer Conformation and Packing

While DFT is excellent for studying the properties of single molecules or small oligomers, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of large polymer chains and their assembly in the solid state. MD simulations model the movement of atoms over time, providing insights into polymer conformation, packing, and morphology.

The molecular morphology and dynamics of conjugated polymers in the bulk solid state play a significant role in determining macroscopic properties such as charge transport. rsc.org For poly(3-hexylthiophene) (P3HT), a widely studied polythiophene derivative, MD simulations have been used to investigate its helical structure, both in a vacuum and in an amorphous polymer surrounding. tue.nltue.nl These simulations have shown that the polymer's conformation is influenced by temperature and its environment. tue.nltue.nl

MD simulations of amorphous P3HT have also been assessed by comparing the simulation results with experimental data from X-ray scattering and neutron scattering. rsc.org Such comparisons are crucial for validating the force fields used in the simulations and ensuring their predictive power. These studies have revealed that atomic partial charges and torsion potentials along the backbone and side chains have the greatest impact on the structure and dynamics related to charge transport. rsc.org

Although specific MD simulation studies on poly(this compound) are not present in the provided search results, the methodologies developed for P3HT and other conjugated polymers could be directly applied. chemrxiv.orgntu.edu.tw Such simulations would be invaluable for understanding how the fluorine substituents on the thiophene ring affect the polymer's conformation, its ability to pack into ordered structures, and ultimately, its performance in electronic devices.

Potential Biomedical Applications of 3,4 Difluorothiophene Derived Conducting Polymers

Electrochemical Sensors and Biosensors

Conducting polymers, including derivatives of polythiophene, are widely recognized for their utility in electrochemical sensors and biosensors. nih.govnih.govresearchgate.net Their inherent conductivity, electrochemical activity, and ability to be functionalized make them excellent materials for transducing biological recognition events into measurable electrical signals. rsc.org Polymers based on 3,4-difluorothiophene are emerging as promising candidates in this domain due to their distinct electronic properties. ox.ac.ukgriffith.edu.au

The development of sensors for biologically important molecules is crucial for diagnostics and health monitoring. nih.gov Conducting polymers serve as active materials in these sensors, where their conductivity changes upon interaction with an analyte. nih.gov

Research has demonstrated the use of polythiophene-based materials in electrochemical sensors for various analytes. For instance, polymers incorporating thieno[3,4-b]-pyrazine-based terthienyls have been applied in an electrochemical sensor for the detection of paracetamol. core.ac.uk A significant area of focus is the detection of neurotransmitters like dopamine (B1211576), as abnormal levels are linked to neurological disorders such as Parkinson's disease. researchgate.netmdpi.commdpi.com Electrochemical biosensors offer a rapid and accurate method for dopamine detection. rsc.org While much of the work has focused on polymers like poly(3,4-ethylenedioxythiophene) (PEDOT), the principles are transferable to other polythiophene derivatives. nih.govmdpi.com For example, a composite of PEDOT, reduced graphene oxide, and manganese dioxide has been used for the simultaneous detection of dopamine, uric acid, and ascorbic acid. nih.gov

The strong electron-withdrawing nature of fluorine atoms in this compound-based polymers lowers their highest occupied molecular orbital (HOMO) energy levels. researchgate.net This electronic modification can be advantageous for electrochemical sensing, potentially leading to higher sensitivity and selectivity for specific analytes. Although direct, extensive application of poly(this compound) in biosensors is still an area of active research, its properties suggest significant potential. The stability imparted by fluorination could also enhance the long-term performance of such sensors, a critical factor for practical applications. nih.gov

Table 1: Examples of Analytes Detected by Polythiophene-Based Electrochemical Sensors

| Polymer/Composite | Analyte(s) Detected | Sensing Principle | Reference |

|---|---|---|---|

| Poly(thieno[3,4-b]-pyrazine-based terthienyls) | Paracetamol | Electrochemical | core.ac.uk |

| PEDOT/Reduced Graphene Oxide/MnO2 | Dopamine, Uric Acid, Ascorbic Acid | Electrochemical | nih.gov |

| PEDOT/Gold Hollow Nanospheres | Dopamine | Electrochemical | nih.gov |